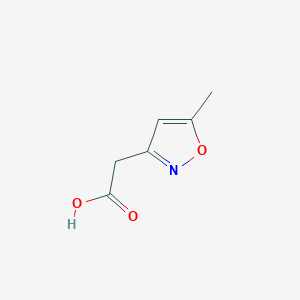

2-(5-Methyl-1,2-oxazol-3-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-1,2-oxazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-2-5(7-10-4)3-6(8)9/h2H,3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFVEYMEZRVVOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901304927 | |

| Record name | 5-Methyl-3-isoxazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57612-87-0 | |

| Record name | 5-Methyl-3-isoxazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57612-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-3-isoxazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-methyl-1,2-oxazol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 2 5 Methyl 1,2 Oxazol 3 Yl Acetic Acid

Retrosynthetic Analysis of the 2-(5-Methyl-1,2-oxazol-3-yl)acetic Acid Core Structure

A retrosynthetic analysis of this compound suggests several logical bond disconnections to identify potential starting materials. The primary disconnections involve breaking the bonds that form the 1,2-oxazole ring and the carbon-carbon bond of the acetic acid side chain.

One common strategy for isoxazole (B147169) synthesis involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.gov This leads to a disconnection of the N-O and C3-C4 bonds of the ring. This approach identifies a 1,3-dicarbonyl precursor that already contains the necessary carbon skeleton for the methyl and acetic acid groups. Another key disconnection is based on the 1,3-dipolar cycloaddition reaction, which breaks the ring at the C3-C4 and O-C5 bonds. nih.govmangaloreuniversity.ac.in This pathway suggests an alkyne and a nitrile oxide as the primary precursors.

These disconnections lead to the identification of key synthons and their corresponding synthetic equivalents, which are the stable, reactive molecules used in the actual synthesis.

Table 1: Retrosynthetic Disconnections and Corresponding Precursors

| Disconnection Approach | Key Bonds Cleaved | Precursors Identified |

|---|---|---|

| 1,3-Dicarbonyl Condensation | N-O, C3-C4 | A 1,3-dicarbonyl compound (or equivalent) and hydroxylamine |

| 1,3-Dipolar Cycloaddition | C3-C4, O-C5 | A substituted alkyne and a nitrile oxide |

Direct Synthesis Routes for this compound

Direct synthesis routes aim to construct the target molecule through a sequence of reactions that build the heterocyclic core and introduce the side chains.

The formation of the 1,2-oxazole ring is often achieved through cycloaddition reactions. One of the most prominent methods is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, between a nitrile oxide and an alkyne or alkene. researchgate.netresearchgate.net For the synthesis of the target compound, a nitrile oxide bearing the acetic acid moiety (or a precursor) would react with propyne (B1212725) to install the C5-methyl group.

Alternatively, the reaction can proceed between acetonitrile (B52724) N-oxide (generated in situ from acetaldoxime) and an alkyne containing the acetic acid group, such as 4-pentynoic acid or its ester. The regioselectivity of this reaction is a critical factor in ensuring the correct placement of the substituents. nih.gov

Another powerful method involves the condensation of a β-enamino ketoester with hydroxylamine, which proceeds via cycloaddition to form the 1,2-oxazole ring. nih.govbeilstein-journals.org

An alternative strategy involves forming the 5-methyl-1,2-oxazole ring first, with a functional group at the 3-position that can be later converted into the acetic acid side chain. For example, a precursor like 3-bromo-5-methyl-1,2-oxazole could undergo a metal-catalyzed cross-coupling reaction with a suitable two-carbon building block.

Another approach is the conversion of a 5-methyl-1,2-oxazole-3-carboxaldehyde. This aldehyde can be subjected to a Wittig reaction with a phosphonium (B103445) ylide containing a protected carboxylate, followed by reduction and deprotection to yield the desired acetic acid.

Synthesis of Key Precursors and Intermediates for this compound

The successful synthesis of the target compound relies on the efficient preparation of key precursors and intermediates.

Direct methylation of a pre-formed 1,2-oxazole ring is generally challenging due to issues with regioselectivity. wikipedia.org Therefore, the methyl group at the C5 position is almost always introduced as part of one of the starting materials for the ring-forming reaction.

Table 2: Precursors for Introducing the C5-Methyl Group

| Synthetic Route | Precursor Molecule | Role of Precursor |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Propyne (CH₃C≡CH) | Provides the C4 and C5 carbons along with the methyl group. |

| 1,3-Dicarbonyl Condensation | Pentane-2,4-dione | Provides the carbon backbone including the C5-methyl group. |

The acetic acid moiety, or a precursor to it, is typically introduced in one of two ways: either as a substituent on one of the acyclic precursors before ring formation or by functionalizing the C3 position of a pre-formed 5-methyl-1,2-oxazole.

In the first approach, a 1,3-dicarbonyl compound such as ethyl 4-acetyl-5-oxohexanoate could be reacted with hydroxylamine. The subsequent cyclization and hydrolysis would yield the target acid.

For the second approach, functionalization of the C3 position can be achieved through metallation. Treatment of 5-methyl-1,2-oxazole with a strong base like n-butyllithium can lead to deprotonation at the C3 position. The resulting organolithium species can then react with an electrophile like ethyl bromoacetate (B1195939) to introduce the acetic acid ester side chain, which can be subsequently hydrolyzed.

Catalytic Approaches in the Synthesis of 1,2-Oxazole Derivatives

Catalysis plays a pivotal role in the synthesis of 1,2-oxazole derivatives, offering pathways that are often more efficient and selective than non-catalytic routes. Both metal-based and metal-free catalytic systems have been extensively explored.

Transition metal catalysts are widely employed in the synthesis of oxazole (B20620) derivatives, facilitating key bond-forming reactions. tandfonline.com Various metals, including copper, palladium, and zinc, have been utilized to catalyze the formation of the oxazole ring. tandfonline.comacs.orgnih.gov

For instance, copper-catalyzed reactions have been instrumental in the synthesis of 2,5-disubstituted oxazoles from 1-alkynes and acyl azides through a mild oxidative cyclization. tandfonline.com Similarly, copper(II) triflate has been used to catalyze the reaction between diazoketones and amides to yield 2,4-disubstituted oxazoles. tandfonline.com Palladium and copper catalysts have also been used in the direct arylation of 4-aryl/alkyl oxazoles. tandfonline.com Zinc(II) triflate has been shown to be an effective catalyst in the tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides and allylic alcohols to produce oxazole derivatives. acs.org

A systematic review of metal-dependent synthetic methodologies for 1,3-oxazole derivatives highlights the versatility and efficiency of these catalysts. tandfonline.com These methods often involve multicomponent reactions, which allow for the construction of complex molecules in a single step. For example, copper (I) and zinc (II) have been used to catalyze one-pot multicomponent reactions of aldehydes, LiN(TMS)2, alkynes, and acid chlorides to form oxazoles. kthmcollege.ac.in

Table 1: Examples of Metal-Catalyzed Reactions for Oxazole Synthesis

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Copper(II) triflate | Diazoketones, Amides | 2,4-disubstituted oxazoles | tandfonline.com |

| Palladium/Copper | 4-substituted oxazole, Aryl bromide | Arylated oxazoles | tandfonline.com |

| Zinc(II) triflate | N-(propargyl)arylamides, Allylic alcohols | Allylic oxazoles | acs.org |

| Copper(I)/Zinc(II) | Aldehydes, LiN(TMS)2, Alkynes, Acid chlorides | Substituted oxazoles | kthmcollege.ac.in |

Concerns regarding the toxicity, cost, and environmental impact of some transition metals have spurred the development of metal-free synthetic routes for oxazoles. rsc.orgresearchgate.net These methods often utilize readily available and environmentally benign reagents and catalysts.

One of the most common metal-free approaches is the [3 + 2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov This method allows for the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.gov The nitrile oxide is typically generated in situ from an oxime using an oxidizing agent. nih.gov

Other metal-free strategies include iodine(III)-mediated [2 + 2 + 1] annulation of alkynes, nitriles, and oxygen atoms to form highly substituted oxazoles. acs.org Furthermore, electrochemical methods have been developed for the synthesis of oxazoles from carboxylic acids via a phosphine-mediated deoxygenative [3 + 2] cycloaddition, avoiding the use of transition metals and toxic oxidants. rsc.org Cascade reactions under ultrasonic irradiation have also been employed for the synthesis of isoxazole derivatives in a one-pot, metal-free manner. nih.gov

Table 2: Comparison of Metal-Catalyzed vs. Metal-Free Synthesis

| Feature | Metal-Catalyzed Synthesis | Metal-Free Synthesis |

|---|---|---|

| Catalysts | Transition metals (e.g., Pd, Cu, Zn, Ni) | Organocatalysts, Iodine-based reagents, Electrochemical methods |

| Advantages | High efficiency, High selectivity, Broad substrate scope | Lower toxicity, Lower cost, Environmentally friendly |

| Disadvantages | Potential metal contamination, Cost of catalysts, Harsher reaction conditions | May require specific substrates, Can have lower yields in some cases |

| Key Reactions | Cross-coupling, Cycloisomerization, Multicomponent reactions | [3+2] Cycloaddition, Annulation, Electrochemical reactions, Cascade reactions |

Modern and Sustainable Synthetic Approaches

In line with the principles of green chemistry, modern synthetic methodologies for 1,2-oxazole derivatives focus on improving efficiency, reducing waste, and utilizing safer reaction conditions. ijpsonline.com These approaches include microwave-assisted organic synthesis (MAOS), continuous flow reactor technologies, and the use of green solvents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of oxazoles. nih.govresearchgate.net Microwave irradiation can lead to rapid and uniform heating, resulting in significantly shorter reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. researchgate.netresearchgate.net

A notable example is the microwave-assisted synthesis of 5-substituted oxazoles from aryl-aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) under controlled basic conditions. nih.govacs.org This method offers a facile and efficient route to these compounds with good functional group compatibility and simple experimental procedures. nih.gov Microwave irradiation has also been successfully applied to the synthesis of 2,3,5-trisubstituted oxazoles from oximes and acyl chlorides. researchgate.netresearchgate.net The use of microwave technology aligns with green chemistry principles by reducing energy consumption and often allowing for solvent-free or low-solvent conditions. researchgate.net

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. rsc.orgdurham.ac.ukacs.org These features make it an attractive platform for the synthesis of heterocyclic compounds like oxazoles.

A fully automated continuous flow synthesis of 4,5-disubstituted oxazoles has been developed, enabling the rapid on-demand synthesis of these compounds in gram quantities. durham.ac.ukacs.org This system utilizes columns of solid-supported reagents to expedite the synthesis and purification process. durham.ac.uk Continuous flow reactors have also been employed for the synthesis of 1,2,4-oxadiazoles and 1,2,4-triazoles, demonstrating the versatility of this technology for heterocycle synthesis. rsc.org The use of flow chemistry can significantly decrease reaction times and improve yields, making it a more efficient and sustainable approach. nih.govbeilstein-journals.org

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest portion of waste in a chemical process. kthmcollege.ac.in Consequently, there is a growing emphasis on using environmentally benign solvents or conducting reactions under solvent-free conditions for the synthesis of oxazoles. ijpsonline.com

Water is considered one of the greenest solvents due to its non-toxic and inexpensive nature. kthmcollege.ac.in Ultrasound-assisted synthesis of isoxazole derivatives has been successfully carried out in water, avoiding the use of volatile organic solvents. mdpi.com Other green solvents like ionic liquids and deep-eutectic solvents have also been explored as alternative reaction media. kthmcollege.ac.inijpsonline.com

Solvent-free reactions, often facilitated by microwave irradiation or the use of solid-supported reagents, represent an ideal scenario from a green chemistry perspective. kthmcollege.ac.inresearchgate.net These methods not only eliminate solvent waste but can also simplify the purification process. researchgate.net For instance, a solvent and catalyst-free method has been reported for the synthesis of substituted oxazoles using polyethylene (B3416737) glycol as a recyclable, non-ionic liquid medium. kthmcollege.ac.in

Chemical Reactivity and Transformation Mechanisms of 2 5 Methyl 1,2 Oxazol 3 Yl Acetic Acid

Reactivity at the Acetic Acid Functional Group

The acetic acid moiety attached to the C3 position of the oxazole (B20620) ring undergoes reactions characteristic of carboxylic acids, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

Esterification: The carboxylic acid group of 2-(5-Methyl-1,2-oxazol-3-yl)acetic acid can be readily converted to its corresponding esters through various methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. wvu.eduathabascau.ca This is a reversible process, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. athabascau.ca

Alternative methods for esterification that avoid the use of strong acids and high temperatures include reactions with alkyl halides or the use of coupling agents.

Amidation: The synthesis of amides from this compound can be achieved by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is slow. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. fishersci.co.ukluxembourg-bio.com The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. luxembourg-bio.com

Table 1: Representative Esterification and Amidation Reactions

| Reactant | Reagent/Catalyst | Product |

|---|---|---|

| Methanol (B129727) | H₂SO₄ (cat.) | Methyl 2-(5-methyl-1,2-oxazol-3-yl)acetate |

| Ethanol | H₂SO₄ (cat.) | Ethyl 2-(5-methyl-1,2-oxazol-3-yl)acetate |

| Benzylamine | DCC, HOBt | N-Benzyl-2-(5-methyl-1,2-oxazol-3-yl)acetamide |

| Piperidine | HATU, DIEA | 1-(2-(5-Methyl-1,2-oxazol-3-yl)acetyl)piperidine |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 2-(5-methyl-1,2-oxazol-3-yl)ethanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective in reducing carboxylic acids. byjus.commasterorganicchemistry.comyoutube.com The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the alcohol product. adichemistry.com The mechanism involves the initial deprotonation of the carboxylic acid by the hydride reagent, followed by the reduction of the resulting carboxylate salt. youtube.com

Decarboxylation: The removal of the carboxyl group as carbon dioxide from this compound to form 3,5-dimethyl-1,2-oxazole is a potential transformation, although it generally requires harsh conditions for simple acetic acid derivatives. For many heterocyclic acetic acids, decarboxylation can be facilitated by heating, sometimes in the presence of a catalyst. afinitica.com Copper-based catalysts have been shown to be effective for the protodecarboxylation of various aromatic and heteroaromatic carboxylic acids. afinitica.com The reaction conditions, such as temperature and the choice of solvent, can significantly influence the efficiency of the decarboxylation process. For some heterocyclic carboxylic acids, heating in a high-boiling solvent like N,N-dimethylformamide (DMF) with an organic acid catalyst can promote decarboxylation. researchgate.net

Table 2: Reduction and Decarboxylation Products and Conditions

| Reaction | Reagent/Condition | Product |

|---|

Reactivity of the 1,2-Oxazole Heterocyclic Ring

The 1,2-oxazole ring is an aromatic heterocycle, but its aromaticity is weaker than that of benzene, making it susceptible to certain addition and ring-opening reactions. The presence of both an oxygen and a nitrogen atom in the ring influences its electronic properties and reactivity.

Electrophilic Substitution Reactions on the Oxazole Nucleus

Electrophilic aromatic substitution on the 1,2-oxazole ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the presence of activating groups can facilitate such reactions. For 3,5-disubstituted isoxazoles like the parent compound of this compound, the C4 position is the most likely site for electrophilic attack.

Studies on the nitration of 3-methyl-5-phenylisoxazole (B94393) have shown that under mild conditions (HNO₃ in acetic anhydride), nitration can occur at the C4 position. clockss.orgresearchgate.net However, under stronger acidic conditions (HNO₃/H₂SO₄), nitration primarily occurs on the phenyl ring, indicating the higher reactivity of the phenyl group compared to the isoxazole (B147169) ring. clockss.orgresearchgate.net Halogenation of isoxazoles can also occur at the C4 position. nih.gov

Nucleophilic Addition and Ring-Opening Processes

The 1,2-oxazole ring can be susceptible to nucleophilic attack, often leading to ring-opening reactions. The N-O bond is the weakest bond in the ring and is prone to cleavage. The specific outcome of a nucleophilic attack depends on the nature of the nucleophile, the substituents on the ring, and the reaction conditions.

For instance, treatment of some isoxazoles with strong bases can lead to deprotonation and subsequent ring cleavage. Reductive methods can also induce ring-opening. For example, catalytic hydrogenation or reduction with reagents like LiAlH₄ can lead to the cleavage of the N-O bond, resulting in various acyclic products. The reduction of some 2-isoxazolines with LiAlH₄ has been shown to yield aziridines. researchgate.net Ring-opening of isoxazoles can also be initiated by electrophilic attack, for example with fluorinating agents, leading to fluorinated carbonyl compounds. researchgate.net

Oxidation Reactions of the Compound

The 1,2-oxazole ring itself is relatively stable to oxidation. However, the substituents on the ring can undergo oxidation. The methyl group at the C5 position of this compound is a potential site for oxidation. The oxidation of methyl groups attached to aromatic rings can be achieved using strong oxidizing agents such as potassium permanganate (B83412) or chromic acid, typically yielding the corresponding carboxylic acid. Computational studies on the oxidation of N-methyl-isoxazolidine suggest that oxidation can occur at carbon atoms adjacent to the heteroatoms. nih.gov Experimental studies on the metabolism of certain isoxazole-containing compounds have indicated that hydroxylation of a methyl group adjacent to the isoxazole ring can be a metabolic pathway. nih.gov Oxidative cleavage of the isoxazole ring itself can occur under harsh conditions with potent oxidizing agents. researchgate.net

Reduction Reactions Affecting the Oxazole Ring and Side Chains

The isoxazole ring system is characterized by a labile Nitrogen-Oxygen (N-O) bond, which dictates its behavior under reductive conditions. The most common transformation is the reductive cleavage of this bond, typically achieved through catalytic hydrogenation. clockss.orgresearchgate.net This process does not reduce the aromatic ring in a conventional sense but rather opens it to form a β-amino enone. clockss.org

Commonly employed catalysts for this transformation include Raney nickel, palladium-on-carbon (Pd/C), and platinum black, often under standard temperature and pressure conditions. clockss.org The mechanism involves the hydrogenolysis of the weak N-O bond, followed by tautomerization to the more stable enone structure. A significant feature of this reaction is its high yield and specificity, often producing the β-amino enone as the sole product. clockss.org

Interestingly, the resulting β-amino enone is often resistant to further hydrogenation, even under more drastic conditions. clockss.org This stability prevents reduction of the enone's carbon-carbon double bond or the carbonyl group. The acetic acid side chain of this compound is generally not affected by the mild conditions used for the isoxazole ring opening. However, under forcing conditions not typically used for isoxazole reduction, carboxylic acids can be reduced to alcohols.

Diels-Alder Reactions and Related Pericyclic Transformations

The isoxazole ring, while aromatic, displays unique behavior in pericyclic reactions. Rather than the classic [4+2] Diels-Alder reaction where the isoxazole itself acts as the diene or dienophile, the most significant pericyclic transformation related to this system is the 1,3-dipolar cycloaddition used in its synthesis. rsc.orgnih.govwikipedia.orgwikipedia.org This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). rsc.orgwikipedia.org

The mechanism of this cycloaddition can be either a concerted pericyclic process or a stepwise reaction involving a diradical intermediate, depending on the specific reactants and conditions. rsc.org This synthetic route is a highly efficient and regioselective method for constructing the 3,5-disubstituted isoxazole core of the title compound. organic-chemistry.org

While less common, isoxazoles can participate in inverse-electron-demand hetero-Diels-Alder reactions with electron-rich olefins, such as enamines. rsc.org In this transformation, the isoxazole acts as the diene component. The reaction is often catalyzed by a Lewis acid, like TiCl₄, which lowers the activation barrier. rsc.org The reaction proceeds through a [4+2] cycloaddition to form an unstable oxaza-bicyclo[2.2.1] intermediate, which then undergoes ring-opening and subsequent reduction to yield a substituted pyridine. rsc.org

Acidity and Basicity Profile of the Oxazole System

The this compound molecule possesses both an acidic and a weakly basic functional group.

Acidity : The primary acidic center is the carboxylic acid group (-COOH) on the side chain. Carboxylic acids are classic Brønsted-Lowry acids, readily donating a proton. The predicted pKa for the closely related isomer, 2-(3-methylisoxazol-5-yl)acetic acid, is approximately 3.70, which is typical for a carboxylic acid of this type. The electron-withdrawing nature of the isoxazole ring may slightly influence this acidity.

Basicity : The isoxazole ring itself is a very weak base. chemicalbook.com The nitrogen atom (at position 2) has a lone pair of electrons in an sp² hybrid orbital, which can be protonated by strong acids. The pKa of the conjugate acid of isoxazole is approximately -3.0, indicating it is a very weak base. wikipedia.org Like other nitrogen-containing heterocycles such as pyridine, isoxazoles can react with electrophiles like alkylating agents to form quaternary N-alkylisoxazolium salts. clockss.org

Isomerization and Tautomerization Phenomena

Tautomerism involves equilibria between structurally distinct isomers, often through proton transfer. frontiersin.org Isoxazole derivatives can exhibit several forms of isomerization and tautomerism.

One significant phenomenon is the photochemical rearrangement of isoxazoles. Under UV irradiation, the weak N-O bond of the isoxazole ring can cleave, leading to a transient azirine intermediate. This intermediate can then rearrange to form the more stable oxazole isomer. wikipedia.org Computational studies on 3,5-dimethylisoxazole (B1293586) have explored the mechanisms of this photochemical transformation, identifying several possible pathways, including a direct mechanism involving a conical intersection. nih.govacs.org

In addition to photochemical isomerization, isoxazole derivatives can exist in different tautomeric forms depending on their substituents and environment. nih.gov For example, isoxazolone systems (related to hydroxyisoxazoles) have been studied computationally, revealing the existence of C-H, N-H, and O-H tautomers. nih.govresearchgate.netresearchgate.net The relative stability of these tautomers is influenced by the solvent polarity, with polar solvents often favoring the more polar tautomer. frontiersin.orgnih.gov In some cases, isoxazoles can exist in equilibrium with open-chain ketimine forms. researchgate.net Metal-coordination can also induce tautomerization of oxazole molecules to their corresponding carbene tautomers. nih.gov

Reaction Kinetics and Mechanistic Elucidation Studies

Detailed kinetic studies on this compound are not widely reported; however, mechanistic insights can be drawn from studies on related isoxazole systems.

Reductive Ring Opening : The catalytic hydrogenation of isoxazoles to β-amino enones is a well-established transformation. clockss.org The mechanism proceeds via the cleavage of the kinetically labile N-O single bond, which is the weakest bond in the ring system. researchgate.net This step is generally considered the rate-determining step in the ring-opening process.

Pericyclic Reactions : The mechanism of the 1,3-dipolar cycloaddition used to form isoxazoles has been subject to computational studies. These have revealed a non-concerted, stepwise mechanism involving metallacycle intermediates in copper-catalyzed reactions, as opposed to a purely concerted pericyclic pathway. organic-chemistry.org For the inverse-electron-demand hetero-Diels-Alder reaction, computational analysis suggests a stepwise mechanism for C-C and C-N bond formation, which is significantly accelerated by the presence of a Lewis acid catalyst that stabilizes the transition state. rsc.org

Photochemical Isomerization : The mechanism of the photochemical rearrangement of isoxazole to oxazole has been investigated using advanced computational methods. nih.govacs.org These studies indicate that the reaction proceeds through a conical intersection on the potential energy surface, providing a highly efficient pathway for the transformation from the excited state back to the ground state of the product isomer. acs.org

Tautomerism : Studies on isoxazolone derivatives have used Density Functional Theory (DFT) to calculate the relative energy differences between various tautomers (C-H, N-H, O-H forms). nih.govresearchgate.net These calculations help elucidate the thermodynamic stability of each tautomer in different media (gas phase, polar and nonpolar solvents), showing that the C-H form is often the most stable, but that solvent effects can reduce the energy gap between different forms. nih.gov

Derivatization and Structural Modification Strategies Based on the 2 5 Methyl 1,2 Oxazol 3 Yl Acetic Acid Scaffold

Chemical Modifications of the Methyl Group at Position 5

While direct, selective modification of the methyl group at position 5 of the 2-(5-methyl-1,2-oxazol-3-yl)acetic acid scaffold presents synthetic challenges, broader strategies involving the synthesis of isoxazole (B147169) derivatives with different substituents at this position are common. The reactivity of the methyl group is generally low, making direct functionalization difficult without impacting other parts of the molecule.

A more practical approach involves the synthesis of analogues where the methyl group is replaced by other functional groups from the outset. This is typically achieved by using different starting materials in the isoxazole ring synthesis. For instance, by modifying the initial ketone or alkyne precursor, a variety of substituents can be introduced at the 5-position.

Recent advancements in C-H activation chemistry, often facilitated by transition metal catalysts and guided by directing groups, are providing new avenues for the functionalization of typically unreactive C-H bonds. While specific examples for the 5-methyl group of this particular isoxazole are not prevalent, this field of research holds promise for future, more direct modification strategies. These methods could potentially allow for the introduction of a wide range of functional groups, thereby expanding the chemical diversity of this scaffold.

Transformations of the Acetic Acid Side Chain

The acetic acid side chain is a prime target for chemical modification due to the reactivity of the carboxylic acid group. These transformations can lead to the formation of esters, amides, alcohols, and amines, each with distinct properties.

The carboxylic acid group of this compound can be readily converted into a variety of esters and amides. These reactions are fundamental in medicinal chemistry for altering properties such as solubility, stability, and cell permeability.

Esterification: The formation of esters is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Another common method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an alcohol. For example, reacting 5-methylisoxazole-4-carboxylic acid with thionyl chloride forms the corresponding acyl chloride, which can then be reacted with an amine to form an amide. google.com

Amidation: Amide synthesis is often accomplished by activating the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the addition of an amine. youtube.com This method is widely used in peptide synthesis and can be applied to generate a diverse library of amide derivatives. For instance, 5-methylisoxazole-3-carbonyl chloride has been reacted with various amines to produce a range of 5-methylisoxazole-3-carboxamide (B1215236) derivatives. researchgate.net

| Derivative Type | General Reaction | Reagents and Conditions |

|---|---|---|

| Esters | R-COOH + R'-OH → R-COOR' + H₂O | Acid catalyst (e.g., H₂SO₄), heat; or conversion to acyl chloride (e.g., with SOCl₂) followed by alcohol. |

| Amides | R-COOH + R'R''NH → R-CONR'R'' + H₂O | Coupling agents (e.g., DCC, EDC) and an amine; or conversion to acyl chloride followed by an amine. |

The carboxyl group can also serve as a precursor for the synthesis of alcohols and amines, further expanding the structural diversity of derivatives.

Reduction to Alcohols: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. youtube.com Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, effectively converting the carboxylic acid to the corresponding alcohol. chemguide.co.ukdocbrown.info The reaction typically proceeds in an anhydrous ether solvent, followed by an acidic workup to yield the primary alcohol. chemguide.co.uk Borane (BH₃) in tetrahydrofuran (B95107) (THF) is another effective reagent for this reduction and is often preferred due to its milder nature and higher selectivity. libretexts.org

Conversion to Amines: The synthesis of amines from carboxylic acids can be achieved through several multi-step procedures. One common method is the Curtius rearrangement, which involves the conversion of the carboxylic acid to an acyl azide (B81097), followed by thermal or photochemical rearrangement to an isocyanate, which is then hydrolyzed to the amine. Another approach is the Schmidt reaction, where the carboxylic acid reacts with hydrazoic acid (HN₃) in the presence of a strong acid to form the amine.

| Functional Group | Synthetic Method | Key Reagents |

|---|---|---|

| Primary Alcohol | Reduction | LiAlH₄, BH₃/THF |

| Amine | Curtius Rearrangement | Acyl azide formation, heat/light, hydrolysis |

| Amine | Schmidt Reaction | HN₃, strong acid |

Substitution Pattern Variations on the 1,2-Oxazole Core

Altering the substitution pattern on the 1,2-oxazole (isoxazole) ring is a key strategy for exploring the structure-activity relationships of this compound analogues. Synthetic methods allow for the introduction of a wide variety of substituents at different positions of the isoxazole ring.

The construction of the isoxazole ring itself is often the most effective way to introduce desired substituents. One of the most common methods for synthesizing isoxazoles is the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.gov By varying the structure of the dicarbonyl compound, different substituents can be placed at the 3, 4, and 5-positions of the isoxazole ring.

Another powerful method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or an alkene. nih.gov This approach allows for significant control over the substitution pattern of the resulting isoxazole. The choice of the nitrile oxide and the alkyne/alkene determines the substituents on the final ring.

Direct substitution on a pre-formed isoxazole ring is also possible, although the reactivity of the ring can be influenced by the existing substituents. Electrophilic substitution reactions can occur, but the regioselectivity will depend on the electron-donating or electron-withdrawing nature of the groups already present on the ring.

Incorporation of the this compound Moiety into Fused Ring Systems

The this compound moiety can be incorporated into larger, fused heterocyclic systems to create more complex and rigid molecular architectures. mdpi.com These fused systems can have unique biological activities and pharmacological profiles.

One common strategy for creating fused isoxazole systems is to start with a cyclic precursor that already contains one of the rings of the desired fused system. mdpi.com For example, a cyclic β-diketone can be reacted with hydroxylamine to form an isoxazole ring fused to the original cyclic structure. mdpi.com

Intramolecular cycloaddition reactions are also a powerful tool for constructing fused ring systems. nih.gov For example, a molecule containing both a nitrile oxide and an alkyne or alkene functionality can undergo an intramolecular 1,3-dipolar cycloaddition to form a fused isoxazole system. nih.gov

The synthesis of isoxazole-fused quinazoline (B50416) alkaloids has been achieved through the intramolecular cycloaddition of propargyl-substituted methyl azaarenes with tert-butyl nitrite. nih.gov Additionally, fused isoxazoline/isoquinolinone hybrids have been prepared through a synthetic route that involves a 1,3-dipolar cycloaddition followed by a Beckmann rearrangement. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 5 Methyl 1,2 Oxazol 3 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2-(5-Methyl-1,2-oxazol-3-yl)acetic acid by providing detailed information about the chemical environment, connectivity, and spatial relationships of its atoms.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the number and types of protons and carbons in the molecule. The expected chemical shifts are influenced by the electronic environment of each nucleus, which is primarily dictated by the isoxazole (B147169) ring and the carboxylic acid functional group.

¹H NMR Spectroscopy: The proton spectrum is anticipated to display four distinct signals corresponding to the methyl group, the methine proton on the isoxazole ring, the methylene (B1212753) protons of the acetic acid side chain, and the acidic proton of the carboxyl group.

The methyl protons (CH₃) at the C5 position of the isoxazole ring are expected to appear as a singlet in the upfield region, typically around δ 2.3-2.6 ppm.

The methine proton (H4) on the isoxazole ring would also be a singlet, appearing further downfield, likely in the range of δ 6.0-6.5 ppm, due to the influence of the heteroatoms in the aromatic ring.

The methylene protons (CH₂) of the acetic acid moiety, being adjacent to both the isoxazole ring and the carboxyl group, are expected to resonate as a singlet around δ 3.7-4.0 ppm.

The carboxylic acid proton (-COOH) will present as a broad singlet at a significantly downfield chemical shift, typically above δ 10.0 ppm, and its position can be highly dependent on the solvent and concentration. chemicalbook.comresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

The methyl carbon (CH₃) is expected in the upfield region, around δ 10-15 ppm.

The methylene carbon (CH₂) of the acetic acid side chain would likely appear in the range of δ 30-35 ppm.

The carbons of the isoxazole ring are anticipated at distinct chemical shifts: C5 (attached to the methyl group) around δ 170-180 ppm, C4 around δ 100-110 ppm, and C3 (attached to the acetic acid side chain) around δ 160-165 ppm. nih.gov

The carbonyl carbon (-COOH) of the carboxylic acid will be the most downfield signal, typically in the range of δ 170-185 ppm. libretexts.org

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 5-CH₃ | ~2.3-2.6 | ~10-15 | Singlet |

| H4 | ~6.0-6.5 | ~100-110 | Singlet |

| -CH₂-COOH | ~3.7-4.0 | ~30-35 | Singlet |

| -COOH | >10.0 (broad) | ~170-185 | Singlet |

| C3 | - | ~160-165 | - |

| C5 | - | ~170-180 | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. For this molecule, no cross-peaks are expected as all proton signals are singlets, thus confirming the lack of vicinal proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the methyl, methine, and methylene groups to their corresponding carbon signals as predicted in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. Key correlations would be expected between the methyl protons and both C5 and C4 of the isoxazole ring, and between the methylene protons and C3 of the isoxazole ring as well as the carbonyl carbon. These correlations are vital for confirming the substitution pattern on the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. A key correlation would be expected between the methylene protons and the H4 proton of the isoxazole ring, which would help to confirm their spatial relationship.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of this compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming it as C₆H₇NO₃. The expected exact mass for the protonated molecule [M+H]⁺ would be approximately 142.0504 g/mol .

Coupled Techniques (LC-MS, GC-MS)

Coupling mass spectrometry with chromatographic techniques allows for the analysis of the compound in complex mixtures and provides further structural information based on its fragmentation pattern.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a suitable technique for the analysis of this compound due to its polarity. The compound would be separated on a suitable LC column and then introduced into the mass spectrometer. The resulting mass spectrum would show the molecular ion and characteristic fragment ions.

GC-MS (Gas Chromatography-Mass Spectrometry): For GC-MS analysis, the carboxylic acid would likely require derivatization (e.g., methylation to form the methyl ester) to increase its volatility. The fragmentation pattern of the derivatized compound would provide valuable structural information.

Expected Fragmentation Pattern: In mass spectrometry, the molecular ion would likely undergo fragmentation through several pathways. Common fragmentation for carboxylic acids includes the loss of H₂O (M-18), OH (M-17), and COOH (M-45). libretexts.org The isoxazole ring can also fragment, for instance, through cleavage of the N-O bond.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 141 | [C₆H₇NO₃]⁺ | Molecular Ion (M⁺) |

| 124 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 96 | [M - COOH]⁺ | Loss of carboxyl group |

| 82 | [C₄H₄NO]⁺ | Cleavage of the acetic acid side chain |

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in the molecule, serving as a molecular fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions from the carboxylic acid and the isoxazole ring.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.

A strong, sharp absorption corresponding to the C=O stretching of the carbonyl group would be present around 1700-1730 cm⁻¹.

C-O stretching and O-H bending vibrations of the carboxylic acid would appear in the 1200-1450 cm⁻¹ region.

Vibrations associated with the isoxazole ring (C=C, C=N, and C-O stretching) are expected in the fingerprint region, typically between 1400 and 1650 cm⁻¹.

The C-H stretching of the methyl and methylene groups would be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C and C=N symmetric stretching vibrations of the isoxazole ring are expected to show strong Raman signals. The C=O stretch would also be visible, although typically weaker than in the IR spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 | - | Broad, Strong |

| C-H stretch (Aliphatic) | 2850-3000 | 2850-3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1700-1730 | 1700-1730 | Strong (IR), Medium (Raman) |

| C=N/C=C stretch (Isoxazole) | 1400-1650 | 1400-1650 | Medium-Strong |

| C-O stretch (Carboxylic Acid) | 1200-1300 | - | Strong |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a powerful analytical technique for studying compounds containing chromophores—parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. For this compound, the primary chromophores are the 1,2-oxazole (isoxazole) heterocyclic ring system and the carboxylic acid group.

The isoxazole ring, an unsaturated heterocycle, is expected to exhibit characteristic π → π* electronic transitions, which are primarily responsible for its UV absorbance. The carboxylic acid moiety possesses a weaker n→π* transition associated with the carbonyl group, which typically appears at a shorter wavelength, often near or below the cutoff for common solvents like methanol (B129727) and water. researchgate.netscience-softcon.de

While a detailed public-domain UV-Vis spectrum for this compound is not extensively documented, its absorbance properties are implicitly confirmed through its analysis by liquid chromatography with UV detection. researchgate.netpensoft.netpensoft.net Analytical methods for structurally related compounds frequently employ UV detectors set at wavelengths such as 225 nm, indicating significant absorbance in this region of the far-UV spectrum. researchgate.netpensoft.netpensoft.net

The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to the solvent environment. The polarity of the solvent can influence the energy levels of the electronic orbitals involved in the transition, potentially causing a shift in the λmax (solvatochromism). physchemres.org For instance, studies on other complex heterocyclic molecules have shown that an increase in solvent polarity can lead to shifts in the observed absorption bands. physchemres.org A comprehensive analysis would involve recording the spectrum in solvents of varying polarities (e.g., hexane (B92381), ethanol, water) to fully characterize the electronic transitions of the molecule.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential tool for the separation, identification, and purity assessment of organic compounds. For this compound, various chromatographic techniques are employed, each suited for different analytical objectives, from monitoring reaction progress to quantifying purity with high precision.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the definitive method for determining the purity and quantifying the amount of this compound in a sample. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of polar analyte.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) silica (B1680970) gel, is used in the column. The mobile phase consists of a mixture of an aqueous solvent and a polar organic solvent, like acetonitrile (B52724) or methanol. researchgate.netpensoft.net Due to the presence of the carboxylic acid group, which can ionize depending on the pH, the mobile phase is typically acidified. The addition of a small amount of an acid like formic acid, acetic acid, or phosphoric acid suppresses the ionization of the carboxyl group, ensuring that the analyte is in its neutral form. This leads to better peak shape, improved retention, and reproducible results. jchr.org Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the isoxazole chromophore absorbs strongly, such as 225 nm. researchgate.netpensoft.netpensoft.net

Table 1: Typical RP-HPLC Method Parameters for Analysis of Related Heterocyclic Carboxylic Acids

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) | researchgate.netpensoft.net |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) | researchgate.netpensoft.net |

| Elution Mode | Isocratic | researchgate.netpensoft.net |

| Flow Rate | 1.0 mL/min | researchgate.netpensoft.net |

| Column Temperature | 30 °C | researchgate.netpensoft.net |

| Detection Wavelength | 225 nm | researchgate.netpensoft.netpensoft.net |

| Injection Volume | 20 µL | pensoft.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and much faster analysis times compared to traditional HPLC. This is achieved by using columns packed with smaller, sub-2 µm particles, which operate at higher pressures.

The principles of separation in UPLC are the same as in HPLC, and methods can often be transferred between the two platforms. A UPLC method for this compound would similarly employ a reversed-phase column (e.g., C18) and an acidified aqueous/organic mobile phase. The key advantages would be a reduction in run time from several minutes to potentially under a minute, and a decrease in solvent consumption, making it a more environmentally friendly and high-throughput technique. Analytical data for the compound is available from suppliers using UPLC, confirming its applicability. bldpharm.com

Table 2: Representative UPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 0.5 - 0.8 mL/min |

| Column Temperature | 40 - 50 °C |

| Detection | UV (e.g., 225 nm) or Mass Spectrometry (MS) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool in synthetic organic chemistry for the rapid, qualitative monitoring of reaction progress. nih.gov It allows a chemist to quickly determine if starting materials are being consumed and if the desired product is forming.

For a synthesis involving this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica gel (a polar stationary phase). nih.govsigmaaldrich.com The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), often a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. To ensure the carboxylic acid spot moves consistently and without streaking, a small amount of acetic acid is often added to the eluent.

After development, the separated spots are visualized. Because the isoxazole ring is a UV-active chromophore, the primary method of visualization is by exposing the plate to ultraviolet light, typically at a wavelength of 254 nm, where the compound will appear as a dark spot on a fluorescent background. nih.govsigmaaldrich.com For further visualization or if the compounds are not UV-active, chemical staining reagents (e.g., p-anisaldehyde, potassium permanganate) can be used, which react with the compounds to produce colored spots upon heating. nih.gov By comparing the Retention Factor (Rf) value of the spots in the reaction mixture to those of the starting materials, the progress of the reaction can be effectively tracked.

X-ray Crystallography for Solid-State Structural Elucidation

While the specific crystal structure of this compound has not been reported in the searched literature, extensive crystallographic studies on closely related isoxazole carboxylic acids provide valuable insights into its likely solid-state behavior. nih.govnih.gov

For example, the crystal structure of 5-Methyl-1,2-oxazole-3-carboxylic acid , an isomer of the title compound, has been determined. nih.gov In this structure, all non-hydrogen atoms are nearly coplanar. A critical feature of its crystal packing is the formation of inversion dimers, where two molecules are linked by a pair of strong O—H···O hydrogen bonds between their carboxylic acid groups. nih.gov This is a very common and stable arrangement for carboxylic acids in the solid state. These dimers then stack upon one another, stabilized by π–π interactions between the isoxazole rings of adjacent dimers. nih.gov

Another related structure, 5-Methylisoxazole-4-carboxylic acid , demonstrates an alternative packing motif where strong intermolecular O—H···N hydrogen bonds link the carboxylic acid proton of one molecule to the isoxazole nitrogen atom of another, forming a linear chain. nih.gov This highlights how the relative positions of the functional groups on the isoxazole ring can dictate the supramolecular assembly.

Based on these analogs, it is highly probable that this compound would also exhibit strong hydrogen bonding in its crystal structure, likely forming either the classic carboxylic acid dimers or chains involving the isoxazole nitrogen.

Table 3: Illustrative Crystallographic Data for the Analog 5-Methyl-1,2-oxazole-3-carboxylic Acid

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₅H₅NO₃ | nih.gov |

| Molecular Weight | 127.10 | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 4.9125 (10) | nih.gov |

| b (Å) | 5.6909 (11) | nih.gov |

| c (Å) | 10.464 (2) | nih.gov |

| α (°) | 82.21 (3) | nih.gov |

| β (°) | 79.72 (3) | nih.gov |

| γ (°) | 78.96 (3) | nih.gov |

| Volume (ų) | 280.96 (10) | nih.gov |

| Z (Molecules/Unit Cell) | 2 | nih.gov |

Computational Chemistry and Theoretical Investigations of 2 5 Methyl 1,2 Oxazol 3 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are foundational to computational chemistry, providing a means to solve the Schrödinger equation (or its approximations) for a given molecule. These calculations yield detailed information about the electronic properties and energy of the molecular system.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. appconnect.in It is employed to determine optimized molecular geometry, electronic properties, and reactivity descriptors. For a compound like 2-(5-Methyl-1,2-oxazol-3-yl)acetic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to calculate fundamental parameters.

These studies can analyze both the monomeric form of the acid and its potential dimeric structures, which are common for carboxylic acids due to hydrogen bonding. researchgate.net Analysis of the optimized geometry provides data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape.

Furthermore, DFT is used to calculate various electronic properties that describe the reactivity of the molecule. In studies of similar heterocyclic acetic acid derivatives, descriptors such as chemical potential, chemical hardness, and dipole moment have been calculated to establish a connection with the compound's experimental activity. appconnect.inresearchgate.net

Table 1: Illustrative Reactivity Descriptors Calculated by DFT This table is a generalized representation of data that would be obtained from DFT calculations for a series of related compounds.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. pku.edu.cn The energy of these orbitals and the gap between them (HOMO-LUMO gap) are critical indicators of a molecule's stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In studies on various heterocyclic compounds, the HOMO-LUMO gap has been successfully used to explain reaction pathways and biological activity. researchgate.netsemanticscholar.org For this compound, FMO analysis would provide insights into its potential as an electrophile or nucleophile and help identify the most reactive sites within the molecule.

Table 2: Representative Frontier Molecular Orbital Data This table illustrates the type of data generated from FMO analysis and its interpretation, based on studies of similar molecules.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and stability of a molecule in a specific environment, such as in an aqueous solution. mdpi.com An MD simulation for this compound would involve placing the molecule in a simulation box, typically filled with water molecules, and calculating the trajectory of each atom based on a force field.

The results of an MD simulation can reveal:

Stable Conformations: Identifying the most frequently adopted shapes of the molecule.

Solvent Interactions: Analyzing how the molecule interacts with surrounding water molecules, including the formation of hydrogen bonds.

Structural Stability: Assessing the rigidity or flexibility of the molecule by monitoring parameters like the root-mean-square deviation (RMSD) over the simulation time.

In a study on a different isoxazole (B147169) derivative, MD simulations were performed to understand the interactions of the inhibitor with its target enzyme, providing a dynamic view of the binding process. figshare.com

Molecular Docking and Modeling of Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is most commonly used to predict the interaction between a small molecule (ligand) and a protein (receptor). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. mdpi.comqu.edu.sa

For this compound, a molecular docking study would involve:

Identifying a potential biological target (e.g., an enzyme or receptor).

Using a docking algorithm to place the molecule into the active site of the target protein in various conformations.

Scoring the different poses based on binding affinity or energy to identify the most likely binding mode.

The results provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com Studies on related oxadiazole and triazole compounds have used docking to predict binding energies and identify key amino acid residues involved in the interaction, correlating these findings with observed biological activity. appconnect.inicatt.org.ua

Table 3: Example of Molecular Docking Results This table provides a hypothetical summary of docking results against a protein target, illustrating key output parameters.

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on chemical parameters and reactivity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that relate the chemical structures of a set of compounds to their biological activities. nih.gov These models use calculated molecular descriptors (parameters that quantify aspects of a molecule's structure) to predict the activity of new or untested compounds. mdpi.commdpi.com

A QSAR study involving derivatives of this compound would require a dataset of compounds with experimentally measured biological activity. The process would include:

Calculating a wide range of molecular descriptors for each compound. These can include electronic parameters (from DFT), steric parameters, and hydrophobic parameters (like LogP). appconnect.in

Using statistical methods, such as multiple linear regression (MLR), to develop an equation that correlates a selection of these descriptors with the observed activity.

Validating the model to ensure its predictive power.

Successful QSAR models can be used to screen virtual libraries of compounds and prioritize the synthesis of molecules with potentially enhanced activity. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of a synthesized compound and interpreting experimental spectra. nih.govelsevierpure.com DFT calculations are commonly used to predict:

Vibrational Spectra (FT-IR and Raman): Theoretical calculations can determine the vibrational frequencies and intensities of a molecule. Comparing the calculated spectrum with the experimental one helps in assigning the observed vibrational bands to specific molecular motions. researchgate.net

NMR Spectra (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts. These predicted values are often in good agreement with experimental data and aid in signal assignment. researchgate.net

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, corresponding to the absorption maxima (λmax) observed in a UV-Vis spectrum. researchgate.net

For this compound, these predictive methods would provide a theoretical benchmark to validate its experimental characterization.

Table 4: Mentioned Compounds

Computational Investigation of Reaction Mechanisms and Transition States

Computational chemistry offers a powerful lens through which the intricate details of chemical reactions involving this compound can be explored at a molecular level. While specific computational studies on the reaction mechanisms and transition states of this particular molecule are not extensively documented in publicly available literature, the methodologies applied to analogous isoxazole and acetic acid derivatives provide a clear framework for how such investigations would proceed. These theoretical studies are instrumental in elucidating reaction pathways, identifying key intermediates, and characterizing the energetic profiles of transition states, thereby complementing experimental findings. larionovgroup.comrsc.orgnih.gov

The primary tool for these investigations is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. eajournals.orgresearchgate.netsemanticscholar.org DFT calculations can accurately predict molecular geometries, energies, and other electronic properties, making it a valuable method for mapping out the potential energy surface of a reaction. researchgate.net By identifying the lowest energy pathways, researchers can predict the most likely mechanism for a given transformation.

A key focus of computational investigations into reaction mechanisms is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the rate of a chemical reaction. Computational methods can calculate the geometry and vibrational frequencies of these transient species. The presence of a single imaginary frequency in the vibrational analysis confirms that the calculated structure is indeed a true transition state.

For isoxazole derivatives, computational studies often explore the mechanism of the isoxazole ring formation itself. researchgate.netnih.gov For instance, the 1,3-dipolar cycloaddition reaction, a common route to synthesizing isoxazoles, can be computationally modeled to understand its regioselectivity and the influence of various substituents on the activation energy. researchgate.net Although the isoxazole ring in this compound is already formed, computational studies could be employed to investigate its stability and potential rearrangement reactions under different conditions.

Furthermore, computational chemistry can be used to investigate reactions involving the acetic acid side chain. For example, theoretical calculations could model the deprotonation of the carboxylic acid, its esterification, or its reaction to form an amide. These studies would involve calculating the energies of reactants, products, and transition states to determine the reaction's feasibility and kinetics.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.1 |

| Products | -12.4 |

Detailed research findings for similar heterocyclic compounds demonstrate the utility of these computational approaches. For example, studies on other acetic acid derivatives have successfully used DFT to develop Quantitative Structure-Activity Relationship (QSAR) models, which correlate the electronic properties of molecules with their biological activity. eajournals.org Such models rely on calculated descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moments, and electrostatic potential maps to predict the reactivity and interaction of a molecule with a biological target. researchgate.net

Applications of 2 5 Methyl 1,2 Oxazol 3 Yl Acetic Acid As a Synthetic Building Block and Chemical Intermediate

Utilization in the Synthesis of Complex Organic Molecules

The 1,2-oxazole core is a significant scaffold in medicinal chemistry and drug discovery. nih.gov Derivatives of 1,2-oxazole are recognized as key components in a range of biologically active compounds. nih.gov As such, 2-(5-Methyl-1,2-oxazol-3-yl)acetic acid serves as a crucial starting material or intermediate for the synthesis of complex organic molecules with potential pharmaceutical applications.

The acetic acid side chain offers a handle for various chemical transformations. It can be readily converted into esters, amides, and other carboxylic acid derivatives, allowing for its incorporation into larger molecules through peptide coupling or other condensation reactions. This functional group makes it analogous to an unnatural amino acid, where the oxazole (B20620) ring acts as a bioisostere for other chemical groups. Unnatural amino acids containing a 1,2-oxazole moiety have been effectively used as building blocks to create unique heterocyclic peptides. nih.gov The ability to synthesize and incorporate such structures is essential for developing new therapeutic agents and chemical probes. nih.govbeilstein-journals.org

The synthesis of complex molecules often relies on the strategic use of versatile building blocks that can introduce specific structural and functional properties. Microbiologically produced carboxylic acids, for instance, have been highlighted as useful starting materials for synthesizing hydrophilic triazines and other complex heterocycles, demonstrating the value of carboxylic acid intermediates in organic synthesis. researchgate.net

Table 1: Examples of Transformations Involving the Acetic Acid Moiety

| Starting Material | Reagent(s) | Product Type | Potential Application |

|---|---|---|---|

| This compound | Alcohol, Acid Catalyst | Ester | Prodrug synthesis, Intermediate functionalization |

| This compound | Amine, Coupling Agent (e.g., DCC, EDC) | Amide | Peptide synthesis, Bioactive molecule construction |

| This compound | Thionyl chloride, then Amine | Amide | Synthesis of carboxamides with biological activity |

Role in the Design and Preparation of Novel Heterocyclic Scaffolds

The structure of this compound is inherently suited for the design and synthesis of new heterocyclic frameworks. The 1,2-oxazole ring itself is a stable aromatic system, but it can also undergo ring-opening reactions under certain conditions to yield different structures. More commonly, the substituents on the ring are modified to build more complex scaffolds.

This compound can be a precursor to various fused heterocyclic systems. For example, the acetic acid moiety can be cyclized with other functional groups introduced into the molecule or with external reagents. This approach is a common strategy for creating novel scaffolds in medicinal chemistry. The synthesis of new heterocycles, such as 1,2,4-triazin-6(5H)-ones, has been achieved starting from related oxazol-5(4H)-ones, which are themselves derived from N-acyl-α-amino acids. nih.gov Given its structure, this compound can be seen as a key intermediate for accessing a variety of related heterocyclic systems. mdpi.commdpi.combiointerfaceresearch.com

The development of synthetic methods for creating substituted 2-aminooxazoles and other oxazole derivatives highlights the importance of this class of compounds as "privileged scaffolds" in medicinal chemistry. acs.org The versatility of the oxazole core allows for the generation of diverse molecular libraries for screening for biological activity.

Table 2: Potential Heterocyclic Scaffolds Derived from this compound

| Derivative Type | Synthetic Strategy | Resulting Scaffold |

|---|---|---|

| Fused Oxazolo-pyridines | Intramolecular cyclization of elaborated derivatives | Oxazolo[4,5-b]pyridine systems |

| Substituted Pyrroles | Reaction with isocyanides (van Leusen reaction) on a formyl derivative | Pyrrole-oxazole conjugates biointerfaceresearch.com |

| Fused Thiazole Derivatives | Modification and reaction with sulfur-containing reagents | Thiazolo-oxazole systems |

Participation in Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient and aligns with the principles of green chemistry. researchgate.net The functional groups present in this compound make it a potential candidate for participation in various MCRs.

The carboxylic acid function can react in MCRs like the Ugi or Passerini reactions. In an Ugi four-component reaction, a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide combine to form a di-amide derivative. By using this compound as the carboxylic acid component, complex molecules bearing the methyl-oxazole moiety can be assembled efficiently. Microwave-assisted MCRs have become an effective method for the rapid synthesis of heterocyclic libraries. beilstein-journals.orgmdpi.com

While specific literature detailing the use of this compound in MCRs is limited, its structural motifs are analogous to components commonly used in these reactions. The development of novel MCRs often involves exploring new building blocks, and this compound represents a promising candidate for such investigations.

Application in Ligand Design for Catalysis and Coordination Chemistry

The field of coordination chemistry relies on the design of ligands that can bind to metal ions, forming complexes with specific geometries and reactivities. These complexes are widely used in catalysis, materials science, and bioinorganic chemistry. The 1,2-oxazole ring system, with its nitrogen and oxygen heteroatoms, provides excellent coordination sites for metal ions. nih.gov

This compound can function as a multidentate ligand. The coordination can occur through the nitrogen atom of the oxazole ring and one or both oxygen atoms of the deprotonated carboxylate group, forming stable chelate rings with a metal center. Such coordination behavior is crucial for stabilizing metal complexes and tuning their catalytic activity. scirp.org For instance, 5-Methylisoxazole-3-carboxylic acid, a closely related compound, is known to be an excellent ligand for transition metals. nih.gov

Oxazole-containing ligands have been successfully employed in the synthesis of vanadium catalysts for ethylene (B1197577) polymerization and copolymerization. mdpi.com The electronic and steric properties of the ligand, influenced by substituents like the methyl group, can have a significant impact on the catalyst's performance and the properties of the resulting polymers. mdpi.com The combination of the oxazole core and the carboxylate group in this compound makes it a valuable candidate for designing new ligands for homogeneous catalysis and creating novel coordination polymers. ekb.egresearchgate.net

Table 3: Potential Coordination Modes of 2-(5-Methyl-1,2-oxazol-3-yl)acetate

| Coordination Site(s) | Type of Ligand | Potential Metal Ions |

|---|---|---|

| N (oxazole) | Monodentate | Transition metals (e.g., Cu, Zn, Co) |

| O (carboxylate) | Monodentate | Various metal ions |

| N (oxazole), O (carboxylate) | Bidentate (Chelating) | Transition metals (e.g., Pd, Pt, Ni, V) |

| O, O' (carboxylate) | Bidentate (Chelating/Bridging) | Lanthanides, Transition metals |

Future Research Directions and Unexplored Potential in 2 5 Methyl 1,2 Oxazol 3 Yl Acetic Acid Research

The landscape of chemical research is in a constant state of evolution, driven by the pursuit of innovation and efficiency. For a compound like 2-(5-Methyl-1,2-oxazol-3-yl)acetic acid, which stands as a versatile heterocyclic building block, the future holds significant promise. The exploration of this molecule is branching into new territories, from pioneering synthetic methodologies to its integration into advanced technologies. The following sections delineate the key areas of future research that could unlock the full potential of this compound.

Q & A

What synthetic methodologies are effective for preparing 2-(5-Methyl-1,2-oxazol-3-yl)acetic acid, and how can reaction conditions be optimized?

Level: Basic

Answer:

A common approach involves nucleophilic substitution or condensation reactions. For example, heating 5-methyl-1,2-oxazol-3-yl precursors with chloroacetic acid under reflux in ethanol has been used for analogous compounds, yielding thioacetic acid derivatives . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature control : Reflux (~80°C) ensures complete reaction while minimizing decomposition.